molecular formula C6H4Cl3NO B1592256 6-Chloronicotinoyl chloride hydrochloride CAS No. 66608-11-5

6-Chloronicotinoyl chloride hydrochloride

Cat. No. B1592256
CAS RN: 66608-11-5
M. Wt: 212.5 g/mol
InChI Key: NGDJIWMBLGYWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloronicotinoyl chloride hydrochloride is a white powder . It has a molecular formula of C6H3Cl2NO and a molecular weight of 176.00 .


Synthesis Analysis

6-Chloronicotinoyl chloride undergoes esterification reaction with diethylene glycol and pentaethylene glycol .


Molecular Structure Analysis

The molecular structure of 6-Chloronicotinoyl chloride hydrochloride is represented by the SMILES string ClC(=O)c1ccc(Cl)nc1 .


Chemical Reactions Analysis

6-Chloronicotinoyl chloride hydrochloride can be used in the preparation of various compounds. For instance, it can be used to synthesize [3 H]imidacloprid (a candidate radioligand), [3 H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .


Physical And Chemical Properties Analysis

6-Chloronicotinoyl chloride hydrochloride has a melting point of 48-51 °C . It is a white powder with a molecular weight of 176.00 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloronicotinoyl chloride hydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it reacts with enaminones to produce N-acylation products, which can be cyclized to create 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).

Preparation of Polyamides

This chemical plays a crucial role in preparing novel polyamides, particularly in producing poly(ether amide)s containing flexible ether groups, pyridine polar units, and bulky naphthyl units. These polyamides demonstrate significant physical and thermal properties (Mehdipour‐Ataei & Gharehkhani, 2013).

Development of Polyimide Nanofoams

In the field of materials science, 6-Chloronicotinoyl chloride hydrochloride is used to develop thermally stable, low dielectric constant, pyridine-based polyimide and related nanofoams. These materials exhibit potential for applications requiring high thermal stability and specific dielectric properties (Aram & Mehdipour‐Ataei, 2013).

Photolytic and Photocatalytic Degradation Studies

This compound has been the subject of studies focused on the photolytic and photocatalytic degradation of 6-chloronicotinic acid, a degradation product of neonicotinoid insecticides. These studies are significant for understanding the environmental impact and breakdown of insecticides (Žabar, Dolenc, Jerman, Franko, & Trebše, 2011).

Preparation of Chloropyridine Derivatives

In pharmaceutical chemistry, the synthesis of α-chloropyridine derivatives of γ-aminobutyric acid using 6-Chloronicotinoyl chloride hydrochloride has been reported. Such derivatives have potential applications in drug development (Kovganko, Sokolov, & Chernov, 2011).

Development of Nano-Scale Probes

6-Chloronicotinoyl chloride hydrochloride is instrumental in developing nanotechnology-based applications, such as the creation of NanoChlor, a nanoparticle-based fluorescent probe for chloride. Such probes are significant for biological and medical research (Bau, Selvestrel, Arduini, Zamparo, Lodovichi, & Mancin, 2012).

Cross-Coupling Reactions in Organic Chemistry

It is used in cross-coupling reactions to afford ketones from pyridine carboxylic acid chlorides and alkylzinc reagents. These reactions are crucial in the synthesis of various organic compounds (Iwai, Nakai, Mihara, Ito, Mizuno, & Ohno, 2009).

Environmental Chemistry

Research has also been conducted on the role of 6-Chloronicotinoyl chloride hydrochloride in environmental chemistry, particularly in understanding the chlorination reactions and the behavior of chloride ions in environmental systems (Lau, Abraham, & Roberts, 2016).

Safety And Hazards

6-Chloronicotinoyl chloride hydrochloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

6-chloropyridine-3-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDJIWMBLGYWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595011
Record name 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronicotinoyl chloride hydrochloride

CAS RN

66608-11-5
Record name 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloronicotinoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloronicotinic acid (10.00 g, 63.5 mmol) in SOCl2 (37 mL) was heated to reflux for 2 h. The SOCl2 was evaporated to dryness, to afford 12.56 g of the desired product (yield: 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloronicotinoyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Chloronicotinoyl chloride hydrochloride
Reactant of Route 3
6-Chloronicotinoyl chloride hydrochloride
Reactant of Route 4
6-Chloronicotinoyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Chloronicotinoyl chloride hydrochloride
Reactant of Route 6
6-Chloronicotinoyl chloride hydrochloride

Citations

For This Compound
1
Citations
HY Kim, VB Jadhav, DY Jeong, WK Park… - Archives of pharmacal …, 2015 - Springer
… one-position of pyrazole was substituted with nicotinoyl or 6-chloronicotinoyl group by the coupling with nicotinoyl chloride hydrochloride or 6-chloronicotinoyl chloride hydrochloride in …
Number of citations: 17 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.